8-(Allyloxy)indolizine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

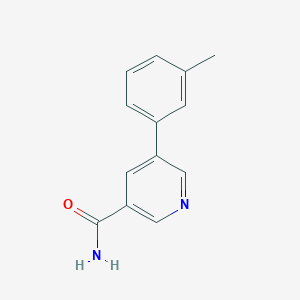

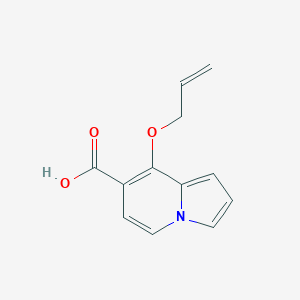

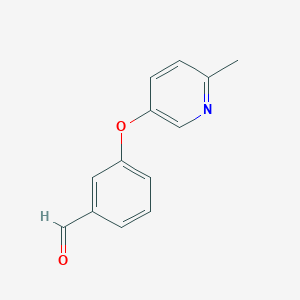

8-(アリルオキシ)インドリジン-7-カルボン酸は、インドリジンファミリーに属する複素環式化合物です。インドリジンは、医薬品化学や材料科学など、さまざまな分野で多様な生物活性と応用が知られている、窒素を含む複素環式化合物です。 8-(アリルオキシ)インドリジン-7-カルボン酸の構造は、8位にアリルオキシ基、7位にカルボン酸基を持つインドリジンコアで構成されています .

準備方法

合成経路と反応条件

8-(アリルオキシ)インドリジン-7-カルボン酸の合成は、いくつかの方法によって達成できます。

-

環化縮合反応: : 一般的な方法の1つは、ヨウ素を触媒として、2-ピリジル酢酸とベンゾフェノンの環化縮合反応です。 この反応は、ピリジニウム中間体の形成、続いてアルドール縮合を経て進行します .

-

環状付加反応: : もう1つのアプローチは、パラジウム触媒によるブロモピリジン、イミン、およびアルキンのカルボニル化カップリング反応です。 この方法は、高エネルギーのメソイオン性ピリジン系1,3-双極子の形成を伴い、アルキンと環状付加反応してインドリジンコアを形成します .

工業生産方法

8-(アリルオキシ)インドリジン-7-カルボン酸の工業生産は、一般的に高い収率と純度を保証する、スケーラブルな合成経路を採用しています。 パラジウム触媒反応やその他の遷移金属触媒反応の使用は、効率性と選択性の点で好まれています .

3. 化学反応解析

反応の種類

8-(アリルオキシ)インドリジン-7-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応するオキソ誘導体になる可能性があります。

還元: 還元反応は、カルボン酸基をアルコールまたはその他の還元された形に変換できます。

置換: インドリジン環のさまざまな位置で、求電子置換反応と求核置換反応が起こることがあります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまな条件下で、ハロゲン、ハロゲン化アルキル、および求核剤などの試薬が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化によってオキソ誘導体が生成される場合がある一方、還元によってアルコールやその他の還元された形が生成される可能性があります .

4. 科学研究の応用

8-(アリルオキシ)インドリジン-7-カルボン酸には、いくつかの科学研究における応用があります。

化学反応の分析

Types of Reactions

8-(Allyloxy)indolizine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .

科学的研究の応用

8-(Allyloxy)indolizine-7-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: Indolizine derivatives, including this compound, are used in the development of organic electronic materials due to their fluorescence properties.

Biological Studies: The compound is used as a probe in biological assays to study enzyme interactions and cellular processes.

作用機序

8-(アリルオキシ)インドリジン-7-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。

分子標的: この化合物は、酵素、受容体、およびその他のタンパク質と相互作用し、その活性を調節することができます。

関与する経路: 炎症、細胞増殖、およびアポトーシスに関連するシグナル伝達経路に影響を与え、その生物学的効果に寄与することがあります.

6. 類似の化合物との比較

類似の化合物

インドリジン-1-カルボン酸エステル: これらの化合物は、同様のインドリジンコアを共有していますが、置換基の位置と種類が異なります。

2-アミノインドリジン: これらの誘導体は、2位にアミノ基を持ち、異なる反応性と生物学的特性を示します.

独自性

8-(アリルオキシ)インドリジン-7-カルボン酸は、特定の置換パターンにより、他のインドリジン誘導体とは異なる化学的および生物学的特性を付与するため、ユニークです。 8位のアリルオキシ基と7位のカルボン酸基の存在により、他のインドリジン誘導体とは異なる相互作用と反応性が実現します .

類似化合物との比較

Similar Compounds

Indolizine-1-carboxylates: These compounds share a similar indolizine core but differ in the position and type of substituents.

2-Aminoindolizines: These derivatives have an amino group at the 2nd position, offering different reactivity and biological properties.

Uniqueness

8-(Allyloxy)indolizine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group at the 8th position and the carboxylic acid group at the 7th position allows for unique interactions and reactivity compared to other indolizine derivatives .

特性

分子式 |

C12H11NO3 |

|---|---|

分子量 |

217.22 g/mol |

IUPAC名 |

8-prop-2-enoxyindolizine-7-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h2-7H,1,8H2,(H,14,15) |

InChIキー |

BBDHJCRJTKECGT-UHFFFAOYSA-N |

正規SMILES |

C=CCOC1=C(C=CN2C1=CC=C2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)

![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)